![molecular formula C27H33N3 B12551363 1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- CAS No. 170716-16-2](/img/structure/B12551363.png)
1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. The specific compound is a trisubstituted derivative, where each nitrogen atom is bonded to a (1R)-1-phenylethyl group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- typically involves the condensation of primary amines with formaldehyde. The general reaction can be represented as follows: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ] In this case, the primary amine used is (1R)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired hexahydro-1,3,5-triazine derivative. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile. Common reagents include alkyl halides and nucleophiles like hydroxide or cyanide ions.
Aplicaciones Científicas De Investigación
1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells.
Comparación Con Compuestos Similares
1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- can be compared with other hexahydro-1,3,5-triazine derivatives, such as:
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: This compound has three methyl groups instead of (1R)-1-phenylethyl groups. It is less bulky and has different reactivity.
1,3,5-Triazine, hexahydro-1,3,5-tris(2-hydroxyethyl)-: This derivative has hydroxyl groups, making it more hydrophilic and reactive towards certain reagents.
1,3,5-Triazine, hexahydro-1,3,5-tris(1-methylethyl)-: This compound has isopropyl groups, which affect its steric and electronic properties.
The uniqueness of 1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
170716-16-2 |
|---|---|
Fórmula molecular |
C27H33N3 |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
1,3,5-tris[(1R)-1-phenylethyl]-1,3,5-triazinane |
InChI |
InChI=1S/C27H33N3/c1-22(25-13-7-4-8-14-25)28-19-29(23(2)26-15-9-5-10-16-26)21-30(20-28)24(3)27-17-11-6-12-18-27/h4-18,22-24H,19-21H2,1-3H3/t22-,23-,24-/m1/s1 |
Clave InChI |
UDZHLQCUHRGVDJ-WXFUMESZSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2CN(CN(C2)[C@H](C)C3=CC=CC=C3)[C@H](C)C4=CC=CC=C4 |
SMILES canónico |
CC(C1=CC=CC=C1)N2CN(CN(C2)C(C)C3=CC=CC=C3)C(C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
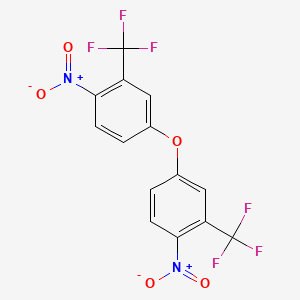

![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)


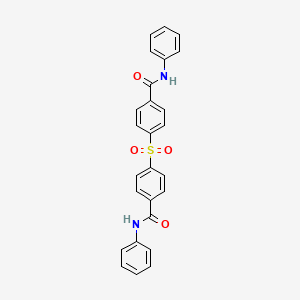
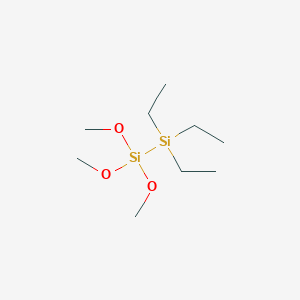
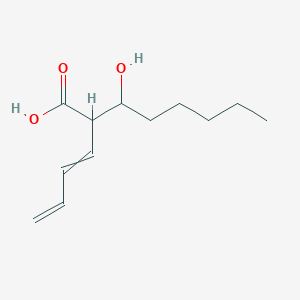
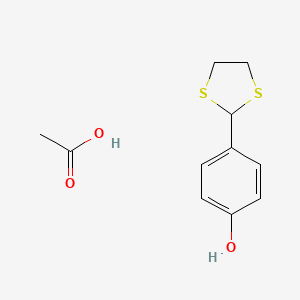

(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
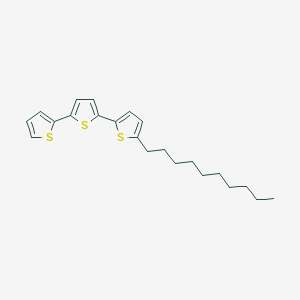
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
